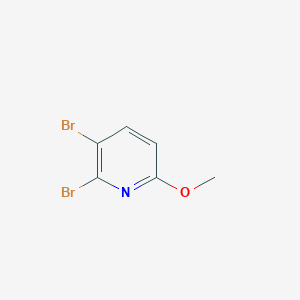![molecular formula C10H13N5O B1489610 7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1428139-18-7](/img/structure/B1489610.png)
7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Descripción general
Descripción
7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a chemical compound notable for its unique structural features and diverse applications. This compound features a triazolo-pyrimidine core with a pyrrolidine ring and a methyl group at specific positions, contributing to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one generally involves the cyclization of appropriate starting materials. One common method includes the reaction of 3-amino-5-methylpyrrolidine with a triazolo-pyrimidine precursor under controlled conditions. Typically, a suitable solvent like dimethyl sulfoxide (DMSO) or methanol is used, with a catalytic amount of an acid or base to facilitate the cyclization.
Industrial Production Methods
For large-scale production, industrial methods leverage continuous-flow reactors to maintain optimal reaction conditions, ensuring consistency and high yield. Employing green chemistry principles, these methods often utilize recyclable solvents and catalysts to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one primarily undergoes:
Substitution Reactions: Where the pyrrolidine nitrogen or other reactive sites can be functionalized.
Oxidation: Conversion of the compound into more oxidized derivatives.
Reduction: Reduction reactions involving the triazolo-pyrimidine core.
Common Reagents and Conditions
Substitution Reactions: Generally performed with alkyl halides or acylating agents in the presence of a base like sodium hydride (NaH).
Oxidation: Utilizes reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Typically uses hydrogen gas in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution Products: Alkyl or acyl derivatives.
Oxidation Products: Corresponding triazolo-pyrimidin-ones.
Reduction Products: Partially or fully reduced analogs.
Aplicaciones Científicas De Investigación
7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one finds extensive applications in various fields:
Chemistry: Used as an intermediate in synthesizing complex organic molecules.
Biology: Serves as a probe or ligand in biochemical assays due to its binding specificity.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in materials science for developing novel polymers and as a catalyst in specific reactions.
Mecanismo De Acción
Effects and Targets
The biological effects of 7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one involve interaction with specific enzymes or receptors. This interaction may inhibit or activate biochemical pathways, depending on the target. For example, it may act as an inhibitor of certain enzymes involved in inflammation pathways, leading to reduced inflammatory responses.
Molecular Pathways
The compound influences molecular pathways such as signal transduction and gene expression. By modulating these pathways, it can exhibit diverse biological effects, making it a compound of interest in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one: Structural isomer with different triazolo ring positioning.
1-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one: Differently substituted pyrrolidine ring.
Uniqueness
The unique structure of 7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one provides distinct chemical reactivity and biological activity profiles, distinguishing it from other similar compounds and making it valuable for specific scientific and industrial applications.
By exploring the synthesis, reactivity, and applications of this fascinating compound, we gain insight into its potential and versatility across various fields. Happy researching!
Propiedades
IUPAC Name |
7-methyl-2-pyrrolidin-1-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7-6-8(16)11-9-12-10(13-15(7)9)14-4-2-3-5-14/h6H,2-5H2,1H3,(H,11,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOZVHOXYURGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NC(=NN12)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1489527.png)
![N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1489529.png)

![1-[(Oxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B1489531.png)
![(Butan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1489534.png)
![2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B1489536.png)

![Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine](/img/structure/B1489540.png)
![Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1489541.png)
![[(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine](/img/structure/B1489542.png)

![3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1489548.png)
![N-(2-aminoethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1489549.png)

